molecular formula C8H6Cl2O4S B1429974 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid CAS No. 90048-72-9

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid

Cat. No. B1429974
CAS RN: 90048-72-9
M. Wt: 269.1 g/mol
InChI Key: GMMIWQVVPGTYHB-UHFFFAOYSA-N
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Description

“2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid” is a chemical compound with the linear formula C7H4Cl2O4S . It has a molecular weight of 255.08 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid” is represented by the linear formula C7H4Cl2O4S . The average mass is 255.075 Da and the mono-isotopic mass is 253.920731 Da .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid is utilized in the synthesis of various organic compounds. For instance, Zheng Jian-hong (2012) described its role in the synthesis of Chloranthraniliprole, a chemical used in pesticides, demonstrating the acid's utility in complex organic syntheses involving multiple steps and reactions (Zheng Jian-hong, 2012).

Method Development in Organic Synthesis

A. Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, a related compound, highlighting the importance of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid in methodological advancements in organic synthesis (Daniewski et al., 2002).

Photocatalytic Applications

The compound's role in photocatalytic applications is evidenced by the work of Zahra Khodami and Alireza Nezamzadeh-Ejhieh (2015), who investigated the photocatalytic degradation of organic compounds using ZnO–SnO2/nano clinoptilolite systems, with 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid being a subject of study (Khodami & Nezamzadeh-Ejhieh, 2015).

Antibacterial and Antifungal Applications

The compound has been used in the synthesis of derivatives with potential antibacterial and antifungal properties. B. Abbavaram and H. Reddyvari (2013) reported the synthesis of bifunctional sulfonamide-amide derivatives from 4-methyl benzoic acid and chlorosulfonic acid, demonstrating the compound's relevance in medicinal chemistry (Abbavaram & Reddyvari, 2013).

Safety And Hazards

The safety and hazards of “2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid” are not well-documented . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-chloro-5-chlorosulfonyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMIWQVVPGTYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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